molecular formula C32H38ClN3O2 B1666252 Azeliragon CAS No. 603148-36-3

Azeliragon

Katalognummer B1666252
CAS-Nummer: 603148-36-3
Molekulargewicht: 532.1 g/mol
InChI-Schlüssel: KJNNWYBAOPXVJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azeliragon, also known as TTP488 or PF-04494700, is a small-molecule RAGE inhibitor . It is developed by vTv Therapeutics for various cancers, including triple-negative breast cancer and pancreatic cancer . The chemical reached Phase III trials in slowing cognitive deterioration in early stage Alzheimer’s disease patients .


Synthesis Analysis

Azeliragon was discovered by TransTech Pharma and licensed to Pfizer as PF-04494700 . Preclinical studies in animal models of Alzheimer’s Disease (AD) have shown azeliragon to decrease Aβ plaque deposition .


Molecular Structure Analysis

Azeliragon belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .


Chemical Reactions Analysis

Azeliragon inhibits RAGE interactions with certain ligands, including HMGB1 and S100 proteins in the cancer microenvironment . S100A9, a protein released from cells within the microenvironment of brain metastasis, binds to RAGE receptors on the surface of cancer cells, making them resistant to the effectiveness of radiation treatments .


Physical And Chemical Properties Analysis

Azeliragon has a molecular formula of C32H38ClN3O2 and a molecular weight of 532.12 .

Wissenschaftliche Forschungsanwendungen

4. Application in Pancreatic Cancer

  • Summary of Application : Azeliragon is being developed by vTv Therapeutics for various cancers, including pancreatic cancer . It has been found to enhance the therapeutic efficacy of AKT inhibitors in pancreatic cancer .
  • Methods of Application : The study involved the use of Azeliragon to inhibit PAK1, which is believed to play a fundamental role in tumor progression and metastasis . The drug was tested on pancreatic cancer models, and its effects on tumor progression were observed .
  • Results : Azeliragon was found to inhibit PAK1 and enhance the therapeutic efficacy of AKT inhibitors in pancreatic cancer .

5. Application in Diabetic Neuropathy

  • Summary of Application : Azeliragon has been tested in people with diabetic neuropathy . Diabetic neuropathy is a type of nerve damage that can occur if you have diabetes. High blood sugar can injure nerves throughout your body.
  • Methods of Application : The study involved the use of Azeliragon to inhibit the AGE–RAGE interactions, which are believed to contribute to the onset of diabetic neuropathy .
  • Results : The inhibition of the AGE–RAGE interactions through small molecule-based therapeutics like Azeliragon prevents the inflammatory cascade of events associated with AGE–RAGE interactions, and thereby attenuates disease progression .

6. Application in Graft-vs-Host Disease

  • Summary of Application : Azeliragon has been tested in animal models of graft-vs-host disease . Graft-versus-host disease (GVHD) is a complication that can occur after a stem cell or bone marrow transplant in which the newly transplanted donor cells attack the transplant recipient’s body.
  • Methods of Application : The study involved the use of Azeliragon to inhibit the AGE–RAGE interactions, which are believed to contribute to the onset of GVHD .
  • Results : The inhibition of the AGE–RAGE interactions through small molecule-based therapeutics like Azeliragon prevents the inflammatory cascade of events associated with AGE–RAGE interactions, and thereby attenuates disease progression .

9. Application in Diabetic Retinopathy

Safety And Hazards

Azeliragon is associated with gastrointestinal side effects at low doses . There is a narrow therapeutic window – high dose increases frequency of falls, confusion, and decreases cognition . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

IUPAC Name

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNNWYBAOPXVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117468
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azeliragon

CAS RN

603148-36-3
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603148-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azeliragon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azeliragon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12689
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZELIRAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azeliragon
Reactant of Route 2
Reactant of Route 2
Azeliragon
Reactant of Route 3
Reactant of Route 3
Azeliragon
Reactant of Route 4
Reactant of Route 4
Azeliragon
Reactant of Route 5
Reactant of Route 5
Azeliragon
Reactant of Route 6
Reactant of Route 6
Azeliragon

Citations

For This Compound
593
Citations
AH Burstein, M Sabbagh, R Andrews… - The journal of …, 2018 - Springer
… -cog in favor of azeliragon and a 1 point change in CDR-sb in favor of drug. Azeliragon 5 mg/day … The ongoing Phase 3 program, if successful may demonstrate azeliragon can slow …
Number of citations: 114 link.springer.com
S Ma, Y Nakamura, K Hisaoka-Nakashima… - Neurochemistry …, 2023 - Elsevier
Abstract Treatment options for diabetic neuropathy are suboptimal, so development of a new therapeutic strategy is urgent. We focused on the role of receptor for advanced glycation …
Number of citations: 4 www.sciencedirect.com
M Magna, GH Hwang, A McIntosh, K Drews-Elger… - Npj Breast …, 2023 - nature.com
Triple-negative breast cancer (TNBC) is a highly aggressive and metastatic cancer subtype, which is generally untreatable once it metastasizes. We hypothesized that interfering with …
Number of citations: 1 www.nature.com
W Kong, L Zhu, T Li, J Chen, B Fan, W Ji… - European Journal of …, 2023 - Elsevier
… drug azeliragon as a novel inhibitor of PAK1. Cell experiments revealed that azeliragon abolished PAK1 activation and promoted apoptosis in pancreatic cancer cells. Azeliragon was …
Number of citations: 3 www.sciencedirect.com
J Xie, H Xu, X Wu, Y Xie, X Lu, L Wang - Bioorganic & Medicinal Chemistry …, 2021 - Elsevier
… Azeliragon is a RAGE inhibitor and it has been shown to actively inhibit the TNBC cell line, … designed, synthesized and screened 26 Azeliragon triazole analogues to determine their anti-…
Number of citations: 7 www.sciencedirect.com
L Yang, Y Liu, Y Wang, J Li, N Liu - Clinics, 2021 - SciELO Brasil
OBJECTIVES: TTP488, an antagonist of the receptor for advanced glycation end-products, was evaluated as a potential treatment for patients with mild-to-moderate Alzheimer’s disease …
Number of citations: 16 www.scielo.br
AH Burstein, MJ Lamson, M Sale, SJ Brantley… - J Prev Alz …, 2017 - vtvtherapeutics.com
… azeliragon. The present study evaluated the effect of CYP2C8 and CYP3A4 inhibition and CYP induction on the pharmacokinetics of azeliragon and its major metabolites (M1, M2, M3). …
Number of citations: 2 vtvtherapeutics.com
AH Burstein, SJ Brantley, I Dunn… - Clinical …, 2019 - Wiley Online Library
… azeliragon plasma concentrations were very small (∼1.2 to 1.3×). Following steady-state administration of azeliragon, the concentration-time profile of azeliragon … half-life of azeliragon …
Number of citations: 5 accp1.onlinelibrary.wiley.com
M Magna, GH Hwang, A McIntosh, K Drews-Elger… - Cancer Research, 2023 - AACR
Background: Triple-negative breast cancer (TNBC) is a highly aggressive breast cancer subtype with a high metastatic rate. Despite significant advances in breast cancer therapeutics, …
Number of citations: 0 aacrjournals.org
AH Burstein, I Dunn, T Soeder… - Poster Presented at …, 2016 - vtvtherapeutics.com
… worsening of ADAS-cog and CDR-sb at 18 months in azeliragon-treated patients, provide further confidence in azeliragon as a disease modifying therapy and support for the design of …
Number of citations: 10 vtvtherapeutics.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.